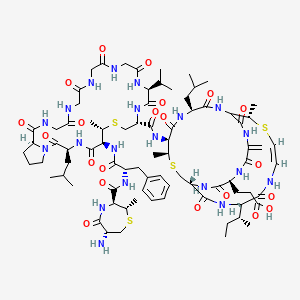
Mersacidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mersacidin is a type-B lantibiotic containing 3-methyllanthionine and S-(2-aminovinyl)-3-methylcysteine residues and four intra-chain thioether bridges. It is obtained from Bacillus sp. HIL Y-85,54728 and is active in vivo against methicillin-resistant Staphylococcus aureus (MRSA). It has a role as a metabolite and an antibacterial agent. It is a type B lantibiotic and a macrocycle. It is a tautomer of a mersacidin zwitterion.
科学的研究の応用
Antibacterial Activity and Structural Diversity
Mersacidin, a tetracyclic lantibiotic, has shown significant antibacterial activity against Gram-positive pathogens. Research has focused on understanding its biosynthetic pathway to create analogs with improved antibacterial properties. An efficient system for generating mersacidin variants has been developed, leading to a collection of 82 new compounds. This approach also enabled the production of deletion and insertion mutants, expanding the potential use of modified mersacidins as therapeutic agents (Appleyard et al., 2009).
Molecular Interactions and Mechanism of Action
Studies have explored the interaction of mersacidin with lipid II, a precursor molecule in bacterial cell wall biosynthesis. Mersacidin's binding to lipid II inhibits bacterial cell wall synthesis, a mode of action distinct from many other antibiotics. This interaction has been further investigated through NMR studies, revealing significant conformational changes in mersacidin that play a role in its antibacterial activity (Hsu et al., 2003).
Gene Expression and Regulatory Mechanisms
The genetic organization and regulation of mersacidin production have been extensively studied. The mrsA gene and associated biosynthetic, transport, and regulatory genes are organized in a biosynthetic gene cluster. Understanding the transcriptional control of these genes, particularly the influence of regulatory proteins like MrsR1 and MrsR2/K2, has shed light on the regulation of mersacidin production and immunity (Guder et al., 2002).
Potential in Lantibiotic Engineering
Mersacidin's unique structure, including its small lanthionine rings, makes it a candidate for lantibiotic engineering. Advances in this field aim to create novel compounds with enhanced bioactivity. Mersacidin's potential in this area is being explored, particularly in the development of smaller ribosomally produced lanthipeptides and in understanding the intricacies of its leader peptide processing (Viel & Kuipers, 2022).
Implications in Antibiotic Resistance
The efficacy of mersacidin against strains resistant to other antibiotics, like MRSA, highlights its significance in the fight against antibiotic resistance. Research in this area includes the use of mersacidin in animal models to understand its potential as a therapeutic agent against resistant bacterial strains (Kruszewska et al., 2004).
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
CTFTLPGGGGVCTLTSECIC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




